4-(Difluoromethoxy)phenol

Catalog No.
S1898005
CAS No.
87789-47-7
M.F
C7H6F2O2
M. Wt
160.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Difluoromethoxy)phenol

CAS Number

87789-47-7

Product Name

4-(Difluoromethoxy)phenol

IUPAC Name

4-(difluoromethoxy)phenol

Molecular Formula

C7H6F2O2

Molecular Weight

160.12 g/mol

InChI

InChI=1S/C7H6F2O2/c8-7(9)11-6-3-1-5(10)2-4-6/h1-4,7,10H

InChI Key

BNHAYQSUBZKWAG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1O)OC(F)F

Canonical SMILES

C1=CC(=CC=C1O)OC(F)F

The exact mass of the compound 4-(Difluoromethoxy)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Difluoromethoxy)phenol is a highly specialized fluorinated building block procured primarily for advanced pharmaceutical and agrochemical synthesis. Characterized by a phenolic hydroxyl group and a para-substituted difluoromethoxy (-OCF2H) moiety, it serves as a critical bioisostere for both methoxy (-OCH3) and trifluoromethoxy (-OCF3) groups[1]. The compound offers a precise balance of physicochemical properties, including intermediate lipophilicity, enhanced metabolic stability against oxidative cleavage, and the ability to act as a lipophilic hydrogen bond donor [2]. For industrial and laboratory buyers, it provides a structural tuning dial that avoids the extreme hydrophobicity of fully fluorinated analogs while overcoming the metabolic vulnerabilities of non-fluorinated precursors, making it a highly effective precursor for late-stage functionalization.

Attempting to substitute 4-(difluoromethoxy)phenol with cheaper, more common analogs like 4-methoxyphenol or 4-(trifluoromethoxy)phenol fundamentally alters both process chemistry and downstream product performance. 4-Methoxyphenol is highly susceptible to CYP450-mediated O-demethylation, making it a poor choice for modern API development where metabolic half-life is critical [1]. Conversely, while 4-(trifluoromethoxy)phenol offers metabolic stability, its extreme electron-withdrawing nature and high lipophilicity can lead to poor aqueous solubility, excessive plasma protein binding, and reduced nucleophilicity of the phenolate during SNAr couplings [2]. 4-(Difluoromethoxy)phenol occupies a distinct, non-interchangeable chemical space, offering the necessary metabolic resistance while retaining a polarizable C-H bond that enables unique conformational adaptability and hydrogen bonding not possible with the -OCF3 group [2].

Lipophilicity Tuning for Optimal Membrane Permeability

The lipophilic contribution of the -OCF2H group is precisely intermediate between its non-fluorinated and fully fluorinated counterparts. Quantitative Hansch hydrophobicity parameters (π) demonstrate this progression: the methoxy group (-OCH3) has a π value of -0.02, the difluoromethoxy group (-OCF2H) is +0.42, and the trifluoromethoxy group (-OCF3) is +1.04 [1]. This intermediate value allows the target compound to enhance the membrane permeability of synthesized APIs without pushing the final molecule into the excessively lipophilic range that often plagues -OCF3 derivatives [1].

Evidence DimensionHansch Hydrophobicity Parameter (π)
Target Compound Data+0.42 (-OCF2H)
Comparator Or Baseline-0.02 (-OCH3) and +1.04 (-OCF3)
Quantified Difference+0.44 vs methoxy; -0.62 vs trifluoromethoxy
ConditionsStandard structure-activity relationship (SAR) modeling

Enables medicinal chemists to increase target affinity and permeability without compromising aqueous solubility or increasing non-specific binding.

Metabolic Stability and O-Dealkylation Resistance

A primary driver for procuring 4-(difluoromethoxy)phenol over 4-methoxyphenol is the dramatic difference in metabolic stability. The strong C-F bonds in the difluoromethoxy group effectively block the oxidative O-demethylation pathways that rapidly degrade methoxy-containing compounds [1]. Studies comparing dimethoxy and bis-difluoromethoxy counterparts show that the fluorinated analogs exhibit significantly increased in vivo stability across both intravenous and oral administration routes, directly translating to longer half-lives for the resulting APIs [1].

Evidence DimensionMetabolic degradation pathway (O-dealkylation)
Target Compound DataHighly resistant (blocked by strong C-F bonds)
Comparator Or Baseline4-Methoxyphenol (Highly susceptible to CYP450 cleavage)
Quantified DifferencePrevention of primary metabolic liability
ConditionsIn vivo pharmacokinetic profiling (IV and oral)

Procuring this specific building block eliminates a major source of downstream clinical attrition related to poor drug half-life.

Conformational Adaptability and Hydrogen Bonding

Unlike the fully fluorinated 4-(trifluoromethoxy)phenol, which cannot participate in hydrogen bonding, 4-(difluoromethoxy)phenol retains a polarized C-H bond. This allows the -OCF2H group to easily interconvert between a highly lipophilic and a polar conformation, acting as a lipophilic hydrogen bond donor [1]. This dynamic conformational adaptability enables the moiety to adjust to the polarity changes of the molecular environment, providing unique target engagement in protein binding pockets that the rigid, purely hydrophobic -OCF3 group cannot achieve [1].

Evidence DimensionHydrogen bond donor capacity and conformational flexibility
Target Compound DataCapable of H-bonding; interconverts between polar/lipophilic states
Comparator Or Baseline4-(Trifluoromethoxy)phenol (Incapable of H-bonding; rigid lipophilicity)
Quantified DifferencePresence of polarized C-H bond for dynamic target engagement
ConditionsProtein binding pocket / molecular environment modeling

Provides a critical structural advantage in library design by allowing for dual lipophilic and polar interactions, increasing the probability of high-affinity target binding.

Processability: Phenolic Acidity and Nucleophilicity

The electronic effects of the difluoromethoxy group significantly alter the acidity of the phenolic hydroxyl, directly impacting process chemistry. While 4-methoxyphenol has a pKa of approximately 10.2, the electron-withdrawing nature of the -OCF2H group lowers the pKa of 4-(difluoromethoxy)phenol to approximately 9.5-9.7 [1]. This is less acidic than 4-(trifluoromethoxy)phenol (pKa ~9.3). Consequently, 4-(difluoromethoxy)phenol is more readily deprotonated than its methoxy counterpart under mild basic conditions (e.g., K2CO3), yet its resulting phenolate anion remains more nucleophilic than the trifluoromethoxy analog, ensuring higher yields and fewer side reactions during critical etherification or SNAr coupling steps [1].

Evidence DimensionPhenolic pKa and relative nucleophilicity
Target Compound DatapKa ~9.5-9.7 (Optimal balance)
Comparator Or Baseline4-Methoxyphenol (pKa ~10.2) and 4-(Trifluoromethoxy)phenol (pKa ~9.3)
Quantified Difference~0.5-0.7 pKa unit shift vs methoxy analog
ConditionsStandard aqueous/organic basic coupling conditions

Ensures efficient, high-yield coupling reactions during scale-up without requiring harsh bases or prolonged heating times.

Advanced API Synthesis (Metabolic Optimization)

Directly follows from the metabolic stability evidence [1]. Used when a lead compound containing a methoxy-aryl group exhibits poor pharmacokinetics due to rapid O-demethylation. Substituting with 4-(difluoromethoxy)phenol preserves the oxygen-aryl linkage while blocking the metabolic liability.

Agrochemical Development (Membrane Permeability)

Directly follows from the Hansch π lipophilicity data [1]. Used in the design of novel herbicides or fungicides where the intermediate lipophilicity provides the exact balance needed for optimal leaf cuticle penetration and systemic distribution, avoiding the over-accumulation in lipids seen with -OCF3 derivatives.

High-Throughput Library Synthesis (Mild Coupling)

Directly follows from the pKa and nucleophilicity evidence [1]. Selected as a preferred building block for parallel synthesis libraries utilizing SNAr or Williamson ether couplings, as its optimized pKa allows for complete deprotonation and high nucleophilicity under mild carbonate-base conditions.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311+H331 (33.33%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (33.33%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (33.33%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (33.33%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

4-(Difluoromethoxy)phenol

Dates

Last modified: 08-16-2023

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